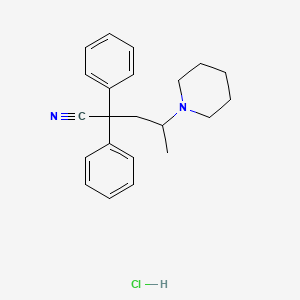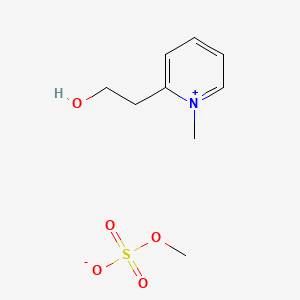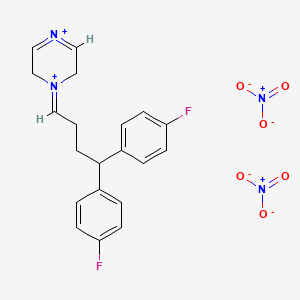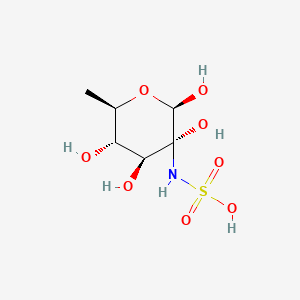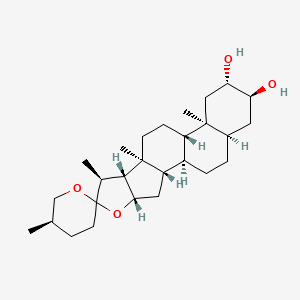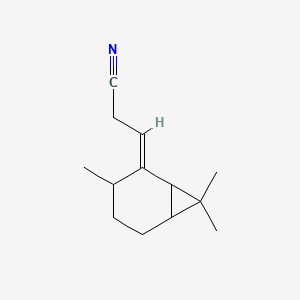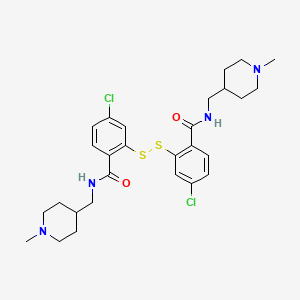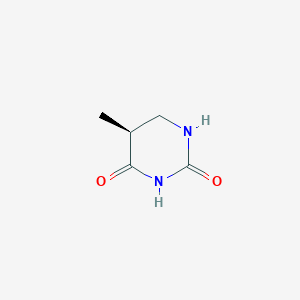
Dihydrothymine, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrothymine, (5S)-: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a hydrogenated form of thymine, specifically the (5S)-isomer, which means it has a specific spatial configuration. This compound is an intermediate in the metabolism of thymine and plays a role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrothymine, (5S)- can be synthesized through the reduction of thymine. One common method involves the use of dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into 5,6-dihydrothymine . Another method involves the reaction of 5-hydroxymethyluracil and 6-aminothymine, followed by hydrogenation to yield 5,6-dihydro-5-(α-thyminyl)thymine .
Industrial Production Methods: Industrial production methods for dihydrothymine, (5S)- are not well-documented, but they likely involve similar reduction processes as those used in laboratory synthesis. The use of biocatalysts such as dihydropyrimidine dehydrogenase could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dihydrothymine, (5S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to thymine.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Thymine.
Reduction: Further reduced derivatives of dihydrothymine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Dihydrothymine, (5S)- is used in studies related to nucleic acid chemistry and the understanding of DNA repair mechanisms .
Biology: It serves as a model compound for studying the effects of radiation on DNA, as it is a product of thymine degradation under ionizing radiation .
Medicine: Research into dihydrothymine, (5S)- has implications for understanding metabolic disorders related to pyrimidine metabolism .
Mechanism of Action
Dihydrothymine, (5S)- exerts its effects primarily through its role in the metabolism of thymine. It is reduced by dihydropyrimidine dehydrogenase and further hydrolyzed by dihydropyrimidinase into N-carbamyl-beta-alanine, which is then converted into beta-alanine by beta-ureidopropionase . These reactions are crucial for the catabolism of pyrimidines in the body.
Comparison with Similar Compounds
Thymine: The parent compound from which dihydrothymine is derived.
5,6-Dihydro-5-methyluracil: Another hydrogenated form of thymine.
5-Hydroxycytosine: A modified pyrimidine similar in structure to dihydrothymine.
Uniqueness: Dihydrothymine, (5S)- is unique due to its specific (5S)-isomer configuration, which affects its biochemical properties and interactions. Its role as an intermediate in thymine metabolism and its formation under ionizing radiation make it a compound of interest in both biochemical and medical research .
Properties
CAS No. |
19140-80-8 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5S)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1 |
InChI Key |
NBAKTGXDIBVZOO-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)NC1=O |
Canonical SMILES |
CC1CNC(=O)NC1=O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


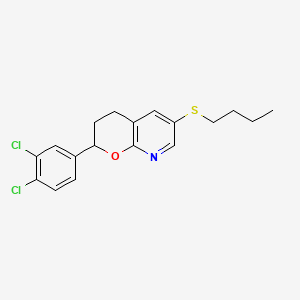


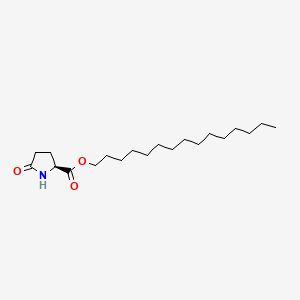


![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
